molecular formula C9H11NO2S B1500893 Methyl 3-amino-2-(methylthio)benzoate

Methyl 3-amino-2-(methylthio)benzoate

Cat. No.: B1500893
M. Wt: 197.26 g/mol
InChI Key: RJHQGSNOQGQOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-(methylthio)benzoate is a benzoate ester featuring an amino group (-NH₂) at the 3-position and a methylthio group (-SCH₃) at the 2-position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to the functional diversity imparted by its substituents. The amino group enhances reactivity in synthetic pathways, while the methylthio group contributes to unique electronic and steric properties, influencing biological activity and solubility.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 3-amino-2-methylsulfanylbenzoate

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)6-4-3-5-7(10)8(6)13-2/h3-5H,10H2,1-2H3

InChI Key

RJHQGSNOQGQOCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)SC

Origin of Product

United States

Comparison with Similar Compounds

Benzoate Esters with Amino Substituents

  • Methyl 3-amino-4-hydroxybenzoate: This compound, synthesized via cyclization with aryl acids , shares the 3-amino substituent but replaces the methylthio group with a hydroxyl (-OH) at position 4. Unlike Methyl 3-amino-2-(methylthio)benzoate, this derivative is utilized in benzoxazole synthesis, highlighting the role of substituent position in directing reactivity .
  • Methyl 2,4-dihydroxy-6-methyl benzoate: Isolated from C. tagal, this compound lacks an amino group but includes hydroxyl and methyl groups. Its bioactivity in marine organisms underscores the importance of hydroxylation in natural product interactions .

Benzoate Esters with Thio/Sulfide Substituents

  • Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate: Synthesized via S-methylation, this quinoline derivative contains a methylthio group similar to the target compound. This structural feature correlates with its role as a Hepatitis B Virus (HBV) replication inhibitor .
  • 3-(Methylthio)propanoic acid methyl ester: Found in pineapple volatiles, this ester demonstrates the natural occurrence of methylthio groups in flavor compounds.

Benzoate Esters in Agrochemicals

  • Metsulfuron methyl ester: A sulfonylurea herbicide, this derivative highlights the benzoate scaffold’s versatility in agrochemistry. The sulfonylurea group confers herbicidal activity, contrasting with the amino and methylthio groups in the target compound, which may prioritize medicinal applications .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Positions and Key Properties

Compound Name Substituents (Position) Key Functional Groups Primary Application Reference
This compound -NH₂ (3), -SCH₃ (2) Amino, thioether Medicinal research Inferred
Methyl 3-amino-4-hydroxybenzoate -NH₂ (3), -OH (4) Amino, hydroxyl Benzoxazole synthesis
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate -SCH₃ (2), -OH (4) Hydroxyl, thioether, quinoline HBV inhibition
3-(Methylthio)propanoic acid methyl ester -SCH₃ (propanoate chain) Thioether, ester Flavor compound

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